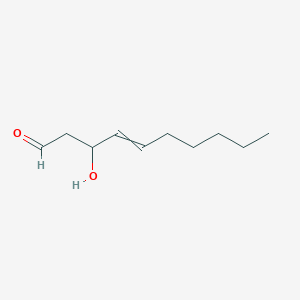
Cyclopentanecarboxylic acid, 1-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-decyl- is an organic compound that features a cyclopentane ring with a carboxylic acid group and a decyl chain attached
Méthodes De Préparation
The synthesis of cyclopentanecarboxylic acid, 1-decyl- can be achieved through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to form methyl cyclopentanecarboxylate, which can be hydrolyzed to yield cyclopentanecarboxylic acid.
Analyse Des Réactions Chimiques
Cyclopentanecarboxylic acid, 1-decyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium).
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-decyl- has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory agents and other therapeutic compounds.
Fragrances: The compound is used as a building block in the creation of complex scents for the fragrance industry.
Organic Synthesis: It is employed as a starting material in various synthetic transformations in organic chemistry research.
Dyes: The compound finds application in the synthesis of dyes used in different industries.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid, 1-decyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The decyl chain can affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid, 1-decyl- can be compared with other similar compounds such as:
Cyclopentanecarboxylic Acid: Lacks the decyl chain, making it less hydrophobic and potentially less effective in certain applications.
Cyclohexanecarboxylic Acid: Contains a six-membered ring instead of a five-membered ring, which can influence its chemical reactivity and physical properties.
Cyclopentylacetic Acid: Has an acetic acid group instead of a carboxylic acid group, leading to different chemical behavior and applications.
These comparisons highlight the unique structural features and potential advantages of cyclopentanecarboxylic acid, 1-decyl- in various applications.
Propriétés
Numéro CAS |
122098-86-6 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
1-decylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-12-16(15(17)18)13-10-11-14-16/h2-14H2,1H3,(H,17,18) |
Clé InChI |
XAIJALYVQWFVSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1(CCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


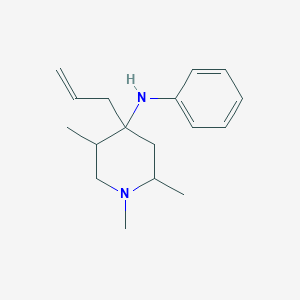
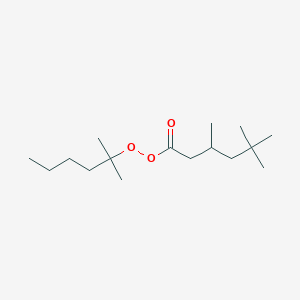
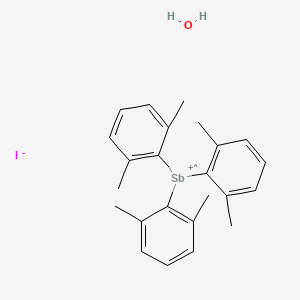

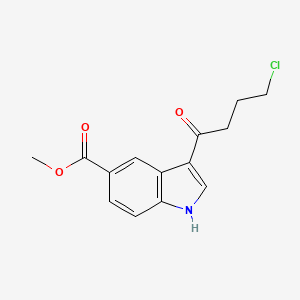
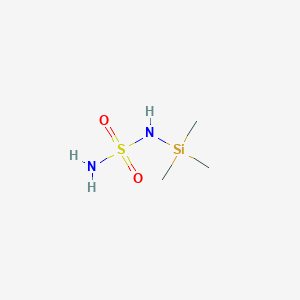
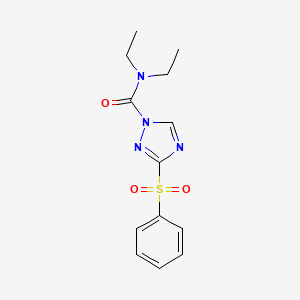
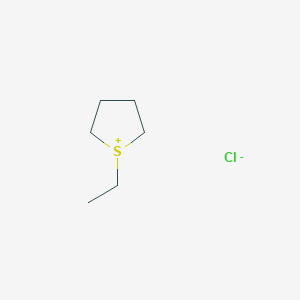
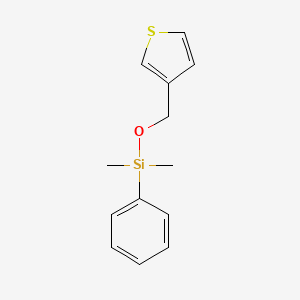

![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)


